N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride under basic conditions.
Synthesis of the thiadiazole ring: This can be done by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling of the pyrazole and thiadiazole moieties: The final step involves the coupling of the two heterocyclic systems through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-methyl-2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
- **N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-methyl-2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
Uniqueness
The uniqueness of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H17ClN8O2S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[1-(4-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H17ClN8O2S/c1-12(9-26-11-14(8-20-26)27(28)29)17-22-23-18(30-17)21-16-6-7-25(24-16)10-13-4-2-3-5-15(13)19/h2-8,11-12H,9-10H2,1H3,(H,21,23,24) |
InChI Key |
JTPWPHDXHFWXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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